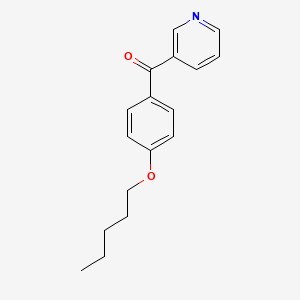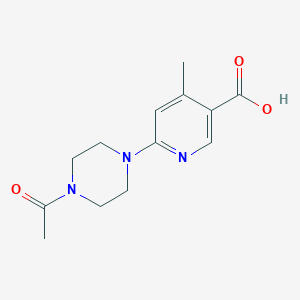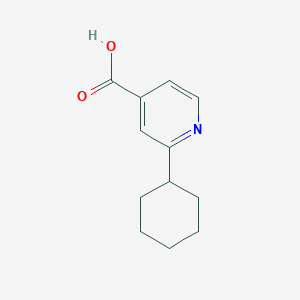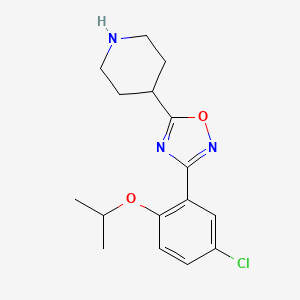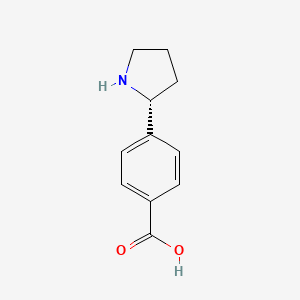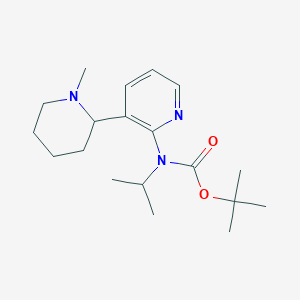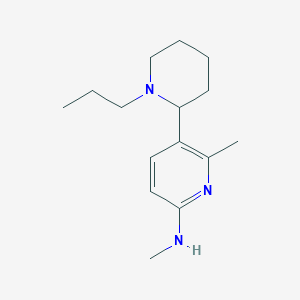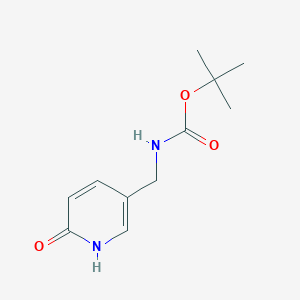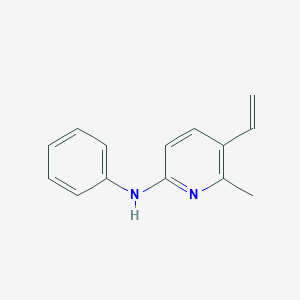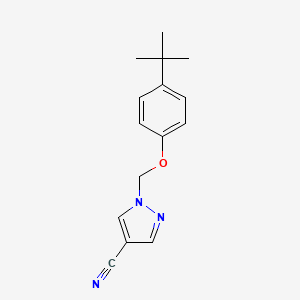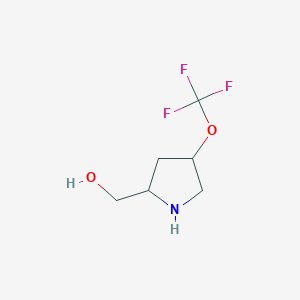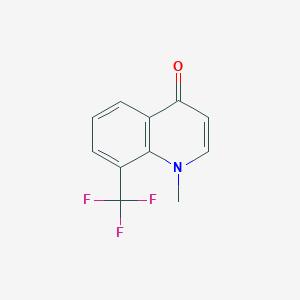
1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)ethanone is a chemical compound with the molecular formula C10H15NO2S. It is a derivative of thiazole and tetrahydropyran, which are both significant in various chemical and biological applications. This compound is primarily used as an intermediate in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)ethanone typically involves the reaction of N-Methoxy-N-Methyltetrahydropyran-4-carboxamide with Methylmagnesium Bromide. The reaction is carried out in a dry reaction flask with tetrahydrofuran as the solvent. The mixture is cooled to -60°C, and the reagent is added slowly over a period of 8 minutes. The temperature is then gradually increased to 0°C over 6 hours, followed by dilution with water and ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)ethanone is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the synthesis of cell biology detection reagents and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)ethanone involves its interaction with various molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Tetrahydro-2H-pyran-4-yl)ethanone: A simpler analog without the thiazole ring.
Thiazole derivatives: Compounds like sulfathiazole, ritonavir, and abafungin, which have diverse biological activities.
Uniqueness
1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)ethanone is unique due to the combination of the tetrahydropyran and thiazole rings, which confer specific chemical and biological properties. This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules and potential pharmaceuticals.
Propriétés
Formule moléculaire |
C10H13NO2S |
|---|---|
Poids moléculaire |
211.28 g/mol |
Nom IUPAC |
1-[2-(oxan-4-yl)-1,3-thiazol-4-yl]ethanone |
InChI |
InChI=1S/C10H13NO2S/c1-7(12)9-6-14-10(11-9)8-2-4-13-5-3-8/h6,8H,2-5H2,1H3 |
Clé InChI |
ZNPNQRNVRWBQPL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CSC(=N1)C2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


